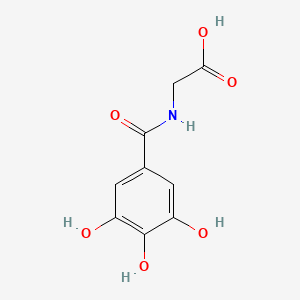
Glycine, N-(3,4,5-trihydroxybenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3,4,5-trihydroxybenzoyl)- typically involves the reaction of glycine with 3,4,5-trihydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the glycine and the benzoic acid derivative. The reaction conditions often include a solvent like dimethylformamide (DMF) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for Glycine, N-(3,4,5-trihydroxybenzoyl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-(3,4,5-trihydroxybenzoyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield partially or fully reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Glycine, N-(3,4,5-trihydroxybenzoyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Its potential anti-inflammatory and anticancer properties are being explored for therapeutic applications.
Industry: It can be used in the formulation of cosmetics and skincare products due to its antioxidant activity.
Mecanismo De Acción
The mechanism of action of Glycine, N-(3,4,5-trihydroxybenzoyl)- involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are primarily due to its ability to scavenge free radicals and reduce oxidative stress. It can modulate the activity of enzymes involved in oxidative stress responses and influence signaling pathways related to inflammation and cell survival .
Comparación Con Compuestos Similares
Similar Compounds
Gallic Acid: A precursor to Glycine, N-(3,4,5-trihydroxybenzoyl)-, known for its antioxidant properties.
Tannic Acid: A polyphenol with multiple hydroxyl groups, similar in structure to Glycine, N-(3,4,5-trihydroxybenzoyl)-.
1,4,8-Trihydroxynaphthalene-1-O-β-D-[6′-O-(3″,4″,5″-trihydroxybenzoyl)]glucopyranoside: A compound with a similar trihydroxybenzoyl group.
Uniqueness
Glycine, N-(3,4,5-trihydroxybenzoyl)- is unique due to its combination of glycine and 3,4,5-trihydroxybenzoic acid, which imparts both amino acid and polyphenolic properties. This dual nature allows it to participate in a wide range of chemical reactions and biological activities, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
55880-99-4 |
|---|---|
Fórmula molecular |
C9H9NO6 |
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
2-[(3,4,5-trihydroxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H9NO6/c11-5-1-4(2-6(12)8(5)15)9(16)10-3-7(13)14/h1-2,11-12,15H,3H2,(H,10,16)(H,13,14) |
Clave InChI |
CEPDUQPLHPYNQE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)O)O)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


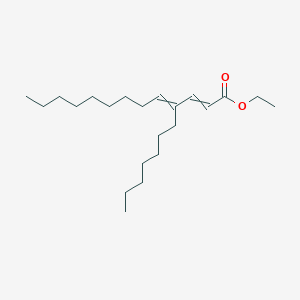
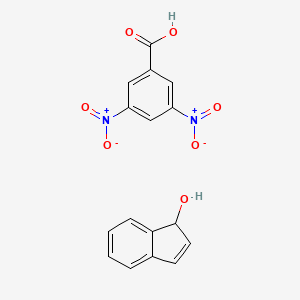
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)
![Trimethyl[(4-methylphenyl)selanyl]silane](/img/structure/B14636761.png)

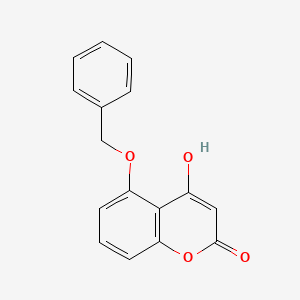
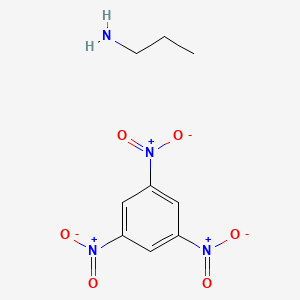
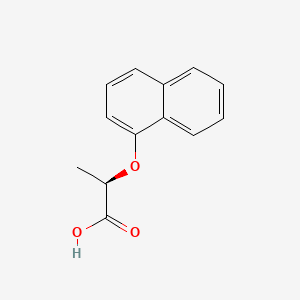
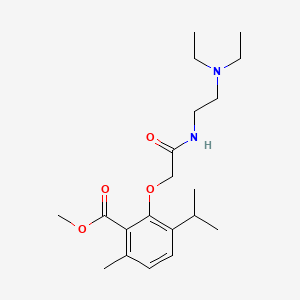
![N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B14636803.png)
![(1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14636809.png)
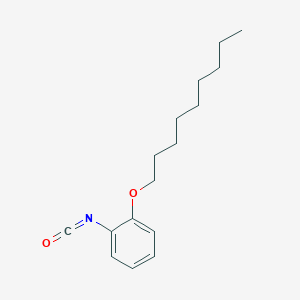
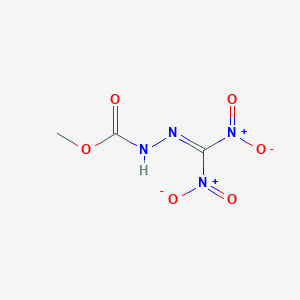
![4-[1-(Pyridin-2-yl)ethenyl]morpholine](/img/structure/B14636815.png)
